An In-depth Technical Guide to 8-Quinolineboronic Acid: Chemical Properties and Applications
An In-depth Technical Guide to 8-Quinolineboronic Acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Quinolineboronic acid is a versatile heterocyclic organic compound that has garnered significant attention in various fields of chemical and biomedical research. Its unique structure, featuring a quinoline (B57606) ring system fused with a boronic acid moiety, imparts a range of valuable chemical properties and reactivity. This guide provides a comprehensive overview of the core chemical properties of 8-quinolineboronic acid, detailed experimental protocols for its synthesis and key reactions, and insights into its applications, particularly in drug discovery and materials science.
Core Chemical and Physical Properties
8-Quinolineboronic acid is typically a white to light yellow or beige crystalline powder.[1][2] It is stable under normal laboratory conditions but should be stored in a dark, dry place at room temperature.[2][3] The compound is soluble in methanol.[2]
Quantitative Physical and Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈BNO₂ | [4] |
| Molecular Weight | 172.98 g/mol | [4] |
| Melting Point | >300 °C | [5] |
| Appearance | White to light yellow/beige crystalline powder | [1][2] |
| Solubility | Soluble in Methanol | [2] |
| pKa (Predicted) | 4.61 ± 0.30 | [2] |
| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [6] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Source(s) |
| ¹H NMR | DMSO-d₆ | 8.90 (dd, J = 4.1, 1.8 Hz, 1H), 8.42 (dd, J = 8.3, 1.8 Hz, 1H), 8.05 (s, 2H, B(OH)₂), 8.03 - 8.00 (m, 1H), 7.81 (dd, J = 7.1, 1.5 Hz, 1H), 7.67 (dd, J = 8.1, 7.2 Hz, 1H), 7.56 (dd, J = 8.3, 4.1 Hz, 1H) | [7] |
| ¹³C NMR | DMSO-d₆ | 150.2, 145.7, 144.6, 137.8, 136.3, 135.8, 135.4, 133.6, 132.6, 130.6, 129.2, 128.3, 128.0, 127.1, 126.9, 126.1, 122.7, 121.4, 118.8, 114.9 | [7] |
Infrared (IR) Spectroscopy
| Description | Wavenumber (cm⁻¹) | Source(s) |
| IR (ATR) | 3252, 3180, 1592, 1497, 1461, 1228, 1003, 796, 736, 694 | [7] |
Mass Spectrometry (MS)
| Technique | m/z | Source(s) |
| ESI-MS | 174.0662 [M+H]⁺ | [8] |
Chemical Reactivity and Stability
8-Quinolineboronic acid is a stable compound under normal conditions.[3] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Exposure to light should also be avoided.[3] Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and oxides of boron.[3]
The boronic acid functional group can undergo dehydration to form a cyclic anhydride, a boroxine. It has been noted that commercial samples of 8-quinolinylboronic acid may contain varying amounts of this anhydride.[9]
Experimental Protocols
Synthesis of 8-Quinolineboronic Acid
This protocol is adapted from a general procedure for the synthesis of quinolineboronic acids.
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate (B1201080)
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 8-bromoquinoline (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.
-
To the reaction mixture, add trimethyl borate (1.2 eq) dropwise while maintaining the temperature at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 2-3 hours, then let it warm to room temperature overnight.
-
Quench the reaction by slowly adding 2M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 8-quinolineboronic acid.
Logical Workflow for the Synthesis of 8-Quinolineboronic Acid
Caption: A step-by-step workflow for the synthesis of 8-quinolineboronic acid.
Suzuki-Miyaura Cross-Coupling Reaction
8-Quinolineboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[10]
Materials:
-
8-Quinolineboronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Inert atmosphere (Nitrogen or Argon)
General Procedure:
-
In a Schlenk flask, combine 8-quinolineboronic acid (1.2-1.5 eq), the aryl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent(s) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Development
Drug Discovery and Medicinal Chemistry
The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a boronic acid group at the 8-position provides a versatile handle for synthetic modifications.[1] 8-Quinolineboronic acid serves as a crucial building block for the synthesis of novel pharmaceutical compounds with potential therapeutic activities.[1] Its derivatives are being investigated for various applications, including the development of anti-cancer agents and other therapeutic molecules.[1] The boronic acid moiety can form stable complexes with biomolecules, which is a valuable feature in drug design.[1]
Fluorescent Probes and Sensors
8-Quinolineboronic acid exhibits interesting photophysical properties and can be incorporated into fluorescent probes for the detection of biologically relevant molecules.[11] Notably, it has been reported as a fluorescent probe for carbohydrates, showing a significant increase in fluorescence intensity upon binding, particularly at physiological pH.[3] This is attributed to the reversible formation of a cyclic boronate ester with the diol functionalities of the carbohydrates.
Mechanism of Carbohydrate Sensing
Caption: The interaction of 8-quinolineboronic acid with a saccharide leads to a fluorescent response.
Materials Science
In materials science, 8-quinolineboronic acid is utilized in the synthesis of functional materials.[11] The quinoline nitrogen can coordinate with metals, and the boronic acid moiety provides an additional binding site, making it useful in the development of catalysts and metal-organic frameworks (MOFs).[11] It also serves as a precursor for functional polymers and advanced materials with unique electronic and optical properties.[11]
Safety and Handling
8-Quinolineboronic acid is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. Work should be conducted in a well-ventilated area.[4]
Conclusion
8-Quinolineboronic acid is a valuable and versatile chemical compound with a broad spectrum of applications in scientific research and development. Its well-defined chemical and physical properties, coupled with its reactivity in key synthetic transformations like the Suzuki-Miyaura cross-coupling, make it an indispensable tool for chemists. The continued exploration of its properties and applications is expected to lead to further advancements in medicinal chemistry, sensor technology, and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 86-58-8 CAS MSDS (8-Quinolineboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. A novel type of fluorescent boronic acid that shows large fluorescence intensity changes upon binding with a carbohydrate in aqueous solution at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Quinolineboronic acid | C9H8BNO2 | CID 2734380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8-Quinolineboronic acid | 86-58-8 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. chemwhat.com [chemwhat.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. watsonnoke.com [watsonnoke.com]
